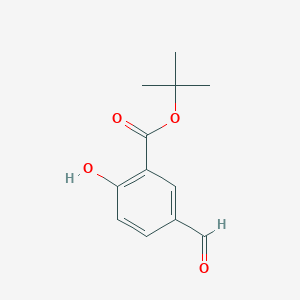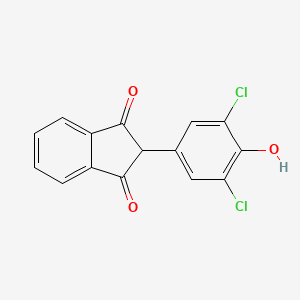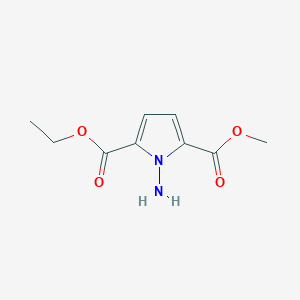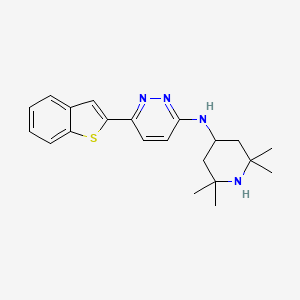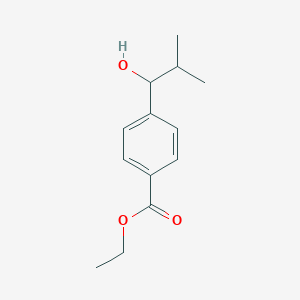
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and features a hydroxy-substituted alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate typically involves the esterification of 4-(1-hydroxy-2-methylpropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester moiety can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate: Lacks the hydroxy-substituted alkyl chain, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic with distinct pharmacological properties.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
ethyl 4-(1-hydroxy-2-methylpropyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)11-7-5-10(6-8-11)12(14)9(2)3/h5-9,12,14H,4H2,1-3H3 |
Clé InChI |
GKKDNFSYMNKMSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


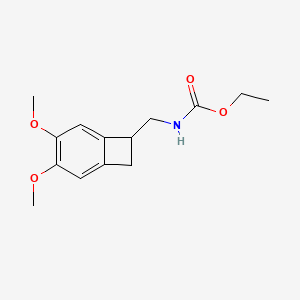
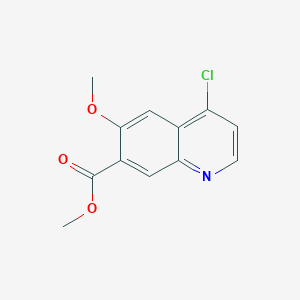

![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
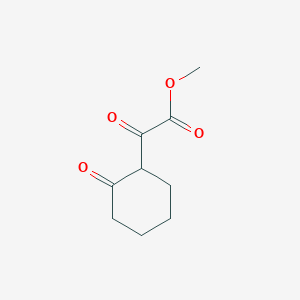

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
